Chemical structure and properties of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
Chemical structure and properties of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
An In-depth Technical Guide to Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
Abstract
This technical guide provides a comprehensive examination of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate, a chiral molecule featuring key structural motifs relevant to modern medicinal chemistry. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical structure, physicochemical properties, a robust synthetic protocol, and analytical characterization methods. Furthermore, it contextualizes the molecule's significance by discussing the strategic value of its constituent parts—the N-Cbz-L-alanine core and the cyclopropylamide moiety—in the design of novel therapeutics.
Introduction
In the landscape of drug discovery, the strategic assembly of molecular fragments with proven pharmacological value is paramount. Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate emerges as a molecule of interest, not necessarily as an end-stage therapeutic, but as a quintessential example of a well-designed chiral building block. Its structure is a deliberate convergence of three critical components:
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An L-alanine scaffold , which provides a specific and biologically relevant stereocenter.[1]
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A benzyl carbamate (Cbz or Z) group , a classic and versatile protecting group for amines that is fundamental in peptide and small molecule synthesis.[1][2]
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A cyclopropylamide moiety , a highly valued functional group in modern medicinal chemistry known for conferring metabolic stability, conformational rigidity, and enhanced potency.[3][4]
This guide offers a detailed scientific narrative, explaining the causality behind synthetic choices and analytical methods. It is designed to be a self-validating resource, empowering researchers to synthesize, characterize, and strategically utilize this compound or its analogs in their drug development programs.
Chemical Structure and Identification
Unambiguous identification is the foundation of chemical and pharmaceutical research. This section details the structural and identifying information for Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate.
Structural Elucidation
The systematic name, benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate , precisely describes its architecture. The "(1S)" designation specifies the stereochemistry at the alpha-carbon of the alanine residue, a critical feature for stereospecific interactions with biological targets. The N-Cbz group protects the amine, enabling selective reactions at the carboxylic acid terminus, while the cyclopropyl ring introduces a strained, three-membered carbocycle that can significantly influence a drug's pharmacological profile.[1][3]
Chemical Identifiers
For accurate documentation, database searching, and procurement, the following identifiers are essential.
| Identifier | Value |
| IUPAC Name | benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate |
| Synonyms | (S)-Benzyl (1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol |
| Canonical SMILES | CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
| InChI Key | YLGMJSCYQSFHRE-QFIPXVFZSA-N |
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in vitro and in vivo, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (Expected) |
| Solubility | Soluble in common organic solvents (e.g., Methanol, DCM, DMSO); sparingly soluble in water (Expected) |
| Melting Point | Not reported in available literature; requires experimental determination. |
| Calculated LogP | 1.98 (A measure of lipophilicity)[5] |
| Stereochemistry | Contains one chiral center with (S) configuration. |
Synthesis and Analytical Validation
The synthesis of this target molecule is a classic example of peptide coupling, a cornerstone reaction in medicinal chemistry. The chosen protocol is designed for high yield, purity, and retention of stereochemical integrity.
Synthetic Workflow: Amide Coupling
The logical flow from starting materials to the final, purified product is illustrated below. This process involves the activation of a carboxylic acid and its subsequent reaction with a primary amine.
Caption: Workflow for the synthesis of the target compound via peptide coupling.
Detailed Experimental Protocol
This protocol employs common and reliable reagents for amide bond formation. The causality for each step is explained to provide deeper insight.
Materials:
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N-Cbz-L-alanine (CAS: 1142-20-7)[1]
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Cyclopropylamine (CAS: 765-30-0)[6]
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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1M HCl, Saturated NaHCO₃, Brine
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Anhydrous MgSO₄ or Na₂SO₄
Procedure:
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Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) and EDC (1.1 eq).
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Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which increases efficiency and crucially suppresses racemization of the chiral center.
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-
Amine Addition: To the activated mixture, add cyclopropylamine (1.05 eq) followed by the dropwise addition of DIPEA (2.0 eq).
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Causality: Cyclopropylamine is the nucleophile that forms the amide bond. DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
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-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and brine (to remove residual water).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to obtain the pure title compound.
Trustworthiness (Self-Validation): The identity and purity of the final compound must be rigorously confirmed.
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Structure: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Purity: Assessed by HPLC (>95% is typical for research use).
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Chiral Integrity: Enantiomeric excess (e.e.) should be determined by chiral HPLC to ensure no racemization occurred during synthesis.
Spectroscopic Characterization
Spectroscopic data provides the definitive structural proof of the synthesized molecule.
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¹H NMR: The spectrum is expected to show distinct signals corresponding to:
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Aromatic protons of the benzyl group (~7.3 ppm).
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Benzylic CH₂ protons (~5.1 ppm).
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Amide and carbamate N-H protons (broad signals).
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Alanine α-CH and β-CH₃ protons.
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Cyclopropyl CH and CH₂ protons (complex multiplets in the upfield region, ~0.5-2.8 ppm).
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IR Spectroscopy: Key absorption bands will confirm the presence of the main functional groups.[7][8]
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N-H stretching (amide & carbamate): ~3300 cm⁻¹
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C=O stretching (carbamate): ~1690-1720 cm⁻¹[7]
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C=O stretching (amide I band): ~1640-1660 cm⁻¹
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Significance in Medicinal Chemistry
The value of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate lies in the strategic combination of its structural components, which are frequently employed to solve challenges in drug design.[3]
The Role of the Cyclopropyl Fragment
The cyclopropyl ring is far more than a simple alkyl substituent. Its inclusion is a strategic decision to favorably modulate multiple properties of a drug candidate.[3][4]
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Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[9]
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Potency and Binding: The ring's rigid, planar nature restricts the conformation of the amide side chain. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[3][9]
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Reduced Off-Target Effects: By improving the conformational fit to the intended target, the cyclopropyl group can help reduce binding to off-target proteins, thereby minimizing potential side effects.[9]
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Vectorial Exit: The lipophilic nature of the ring can influence cell permeability and help molecules navigate complex biological environments.
Logical Framework for Application
The structural features of the molecule logically connect to desirable properties in drug development, making it an excellent scaffold or intermediate.
Caption: Logical relationship between the molecule's structure and its utility.
Conclusion
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a rationally designed chiral molecule that embodies key principles of modern medicinal chemistry. While serving as a protected amino acid derivative, its true value is as an advanced building block. The combination of its defined stereocenter and the pharmacologically advantageous cyclopropylamide group makes it, and analogs derived from it, valuable assets for constructing sophisticated molecular architectures aimed at complex biological targets. This guide provides the necessary framework for its synthesis, characterization, and strategic deployment in research and development settings.
References
- Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL
- Title: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis Source: Benchchem URL
- Title: Navigating Chemical Synthesis: The Versatility of N-Carbobenzyloxy-L-alanine Source: BOC Sciences URL
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Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: SUPPORTING INFORMATION - FTIR data and spectra of benzyl carbamate Source: The Royal Society of Chemistry URL
- Title: General experimental - NMR and Mass Spectra Source: Wiley-VCH URL
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Title: benzyl N-[1-(1-chlorocyclopropyl)ethyl]carbamate | C13H16ClNO2 | CID 139040989 Source: PubChem URL: [Link]
- Title: Applications in medicinal chemistry for cyclopropyl-containing compounds Source: Benchchem URL
-
Title: Benzylcarbamate - Infrared Spectrum Source: NIST WebBook URL: [Link]
- Title: An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine)
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Title: Benzylcarbamate - Mass spectrum (electron ionization) Source: NIST WebBook URL: [Link]
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Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]
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Title: Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate Source: PubChem URL: [Link]
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Title: Benzyl carbamate Source: Wikipedia URL: [Link]
